

Chemical and physical properties of Glimepiride-d8

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Compound of Interest

Compound Name: Glimepiride-d8

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Glimepiride-d8: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **Glimepiride-d8**, a deuterated analog of the sulfonylurea antidiabetic drug Glimepiride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and mechanistic insights.

Chemical and Physical Properties

Glimepiride-d8 is a stable, isotopically labeled form of Glimepiride, where eight hydrogen atoms have been replaced by deuterium. This labeling is useful in various analytical applications, particularly in pharmacokinetic and metabolic studies, where it can serve as an internal standard for mass spectrometry-based quantification of Glimepiride.

General Properties

Property	Value	Source
Chemical Name	3-Ethyl-4-methyl-N-(2-(4-(N-(((1r,4r)-4-methylcyclohexyl)carbamoyl)sulfamoyl)phenyl-d4)ethyl-d4)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide	---
Molecular Formula	C ₂₄ H ₂₆ D ₈ N ₄ O ₅ S	[1][2]
Molecular Weight	498.67 g/mol	[1][2]
Appearance	Crystalline solid	[3]

Physicochemical Data

While specific experimental data for **Glimepiride-d8** is limited, the physicochemical properties are expected to be very similar to those of the non-deuterated Glimepiride.

Property	Value (for Glimepiride)	Source
Melting Point	~207 °C	[4][5]
pKa	6.2	[4]
Solubility	Soluble in DMSO (~3 mg/mL) and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers. In a 1:1 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.	[3]
Log P (octanol/water)	3.81	[4]

Stability

Glimepiride has been shown to be stable under thermal stress but degrades under acidic, basic, and oxidative conditions.[6] Forced degradation studies on Glimepiride indicated that it is

most susceptible to degradation under alkaline conditions, followed by oxidative and acidic conditions.[4] It is recommended to store **Glimepiride-d8** at -20°C for long-term stability.[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the analysis and characterization of **Glimepiride-d8**.

Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the purity of a **Glimepiride-d8** sample using a certified internal standard.

Methodology:

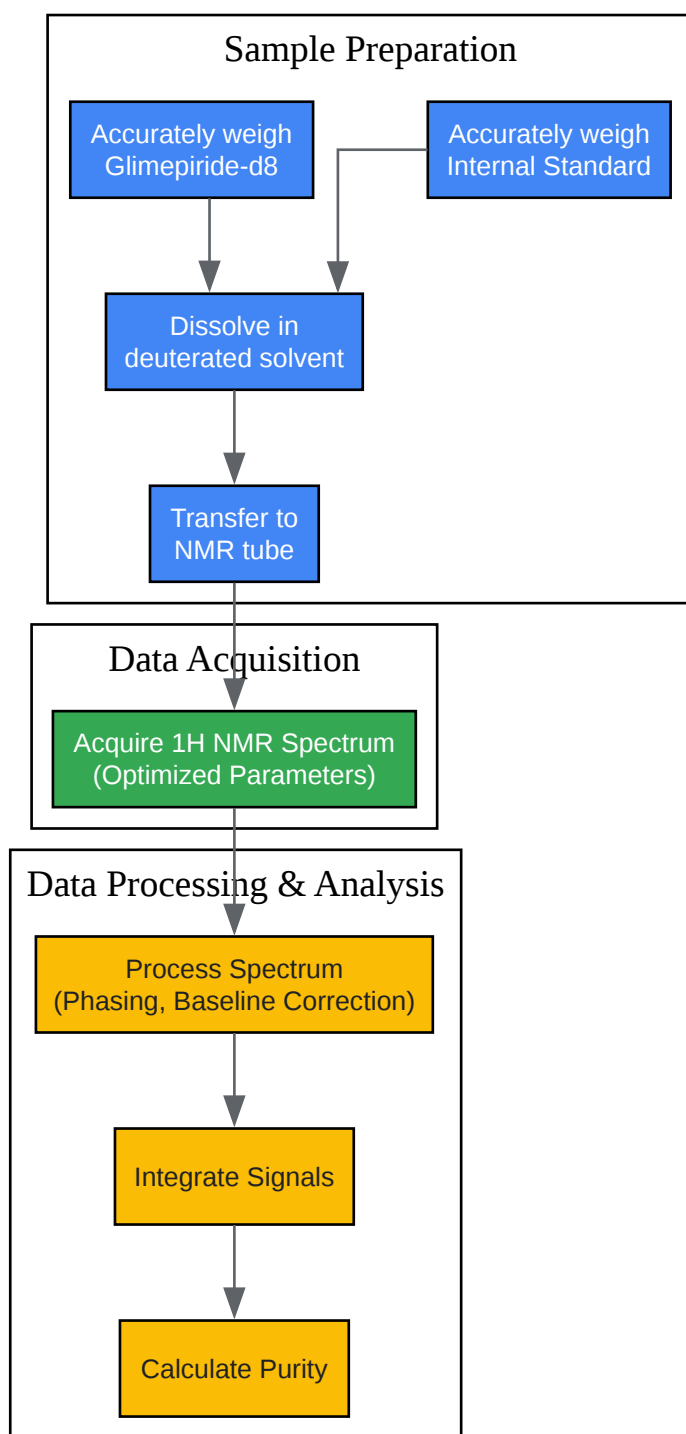
- Sample Preparation:
 - Accurately weigh approximately 5 mg of the **Glimepiride-d8** sample.
 - Accurately weigh approximately 5 mg of a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and signals that do not overlap with the analyte signals.
 - Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a volumetric flask.
 - Transfer an appropriate volume of the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Acquire a quantitative ¹H NMR spectrum. Key parameters to optimize include:
 - Pulse Angle: Use a 90° pulse to ensure uniform excitation.
 - Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons. A typical value is 30-60

seconds.

- Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio ($S/N > 250:1$ for the signals to be integrated).
- Receiver Gain: Set the receiver gain to an optimal level to avoid signal clipping.
- Data Processing and Analysis:
 - Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without distorting the signal shape.
 - Perform phasing and baseline correction manually to ensure accurate integration.
 - Integrate the well-resolved, non-overlapping signals of both **Glimepiride-d8** and the internal standard.
 - Calculate the purity of the **Glimepiride-d8** sample using the following equation:

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- M = Molecular weight
- W = Weight
- Purity_std = Purity of the internal standard



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Workflow for quantitative NMR (qNMR) analysis.

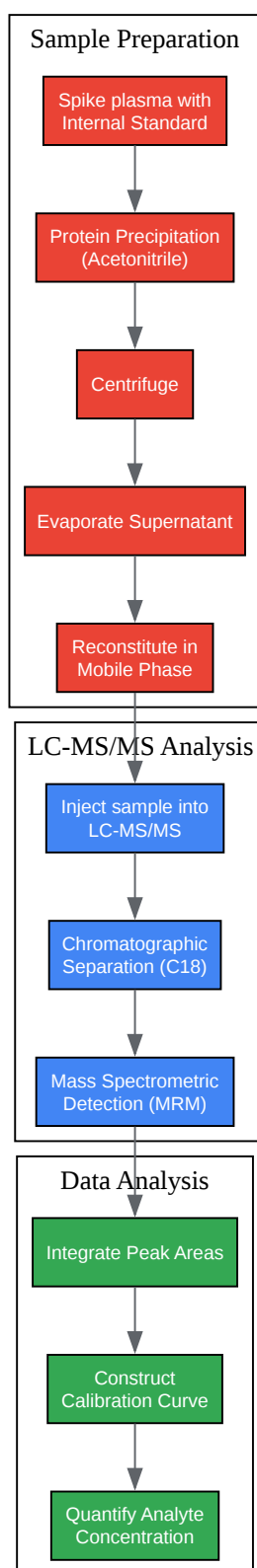
LC-MS/MS for Quantification in Biological Matrices

Objective: To quantify the concentration of **Glimepiride-d8** in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard (if **Glimepiride-d8** is the analyte, a different labeled standard would be used; for quantifying Glimepiride, **Glimepiride-d8** serves as the ideal internal standard).

Methodology:

- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma sample, add 20 µL of the internal standard working solution (e.g., Glimepiride-d11).
 - Add 300 µL of cold acetonitrile to precipitate the proteins.
 - Vortex for 1 minute.
 - Centrifuge at 10,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS System and Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
 - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 µL.
 - MS System: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for **Glimepiride-d8** and the internal standard. For Glimepiride, the transition is m/z 491.2 \rightarrow 352.2. For **Glimepiride-d8**, the transition would be m/z 499.2 \rightarrow 360.2 (hypothetical, needs to be optimized).
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
 - Use a weighted linear regression ($1/x^2$ or $1/x$) to fit the data.
 - Determine the concentration of **Glimepiride-d8** in the unknown samples from the calibration curve.



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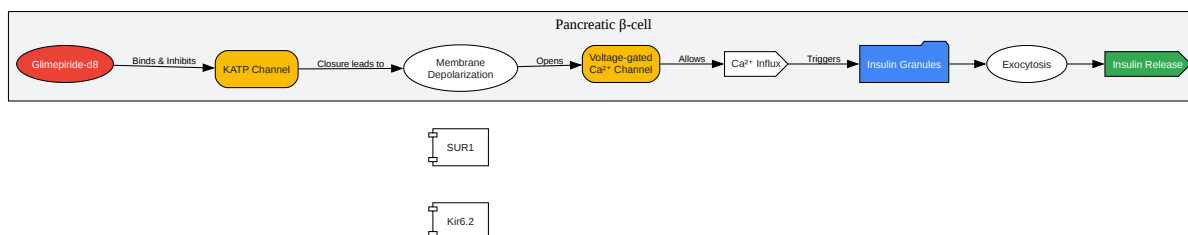
Workflow for LC-MS/MS quantification.

Mechanism of Action

The mechanism of action of **Glimepiride-d8** is identical to that of Glimepiride. As a sulfonylurea, its primary function is to stimulate insulin secretion from the pancreatic β -cells.

Signaling Pathway:

- **Binding to SUR1:** Glimepiride binds to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the pancreatic β -cell membrane.
- **KATP Channel Closure:** This binding inhibits the activity of the KATP channel, causing it to close.
- **Membrane Depolarization:** The closure of the KATP channel prevents potassium efflux, leading to a depolarization of the β -cell membrane.
- **Calcium Influx:** The change in membrane potential opens voltage-gated calcium channels.
- **Insulin Exocytosis:** The resulting influx of calcium ions increases the intracellular calcium concentration, which triggers the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.



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Mechanism of action of **Glimepiride-d8**.

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